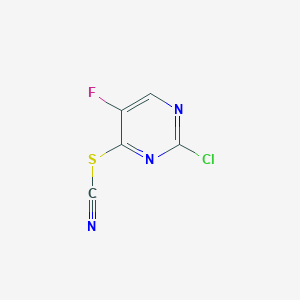
2-Chloro-5-fluoro-4-thiocyanopyrimidine
Cat. No. B1355488
Key on ui cas rn:
112889-53-9
M. Wt: 189.6 g/mol
InChI Key: JOERDQDFDHRQBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04814337
Procedure details


In 50 ml of formic acid, a reaction of 10.0 g of 2,4-dichloro-5-fluoropyrimidine and 5.8 g of potassium thiocyanate was conducted at room temperature (20° C.) for 5 hours in a similar manner as Synthesis Example 1. Then, the reaction mixture was treated in a similar procedure as Synthesis Example 1, there was obtained a 68.0% yield of 2-chloro-5-fluoro-4-thiocyanopyrimidine, m.p. 103°-104° C.

Name
potassium thiocyanate
Quantity
5.8 g
Type
reactant
Reaction Step One


Yield
68%
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6](Cl)[C:5]([F:9])=[CH:4][N:3]=1.[S-:10][C:11]#[N:12].[K+]>C(O)=O>[Cl:1][C:2]1[N:7]=[C:6]([S:10][C:11]#[N:12])[C:5]([F:9])=[CH:4][N:3]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC=C(C(=N1)Cl)F
|
|
Name
|
potassium thiocyanate
|
|
Quantity
|
5.8 g
|
|
Type
|
reactant
|
|
Smiles
|
[S-]C#N.[K+]
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(=O)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was conducted at room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
(20° C.)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
for 5 hours
|
|
Duration
|
5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
as Synthesis Example 1
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Then, the reaction mixture was treated in a similar procedure as Synthesis Example 1
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=NC=C(C(=N1)SC#N)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 68% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
